molecular formula C17H18N4O3S B2485604 3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891125-39-6

3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2485604
CAS No.: 891125-39-6
M. Wt: 358.42
InChI Key: DJWUWEVRAMICIU-UHFFFAOYSA-N
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Description

3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines involves the utilization of thiophen-2-yl derivatives as precursors. One approach includes the reaction of thiophen-2-yl compounds with hydrazonoyl halides, leading to the formation of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. This method emphasizes the flexibility and versatility in synthesizing a variety of structurally diverse compounds within this class. The structural assignments of these compounds are confirmed through microanalysis, spectral data (infrared, 1H NMR, and Mass), and density functional calculations, providing a comprehensive understanding of their chemical nature (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).

Antimicrobial Applications

Research into the antimicrobial activities of [1,2,4]triazolo[4,3-a]pyrimidines and related compounds reveals their potential as antibacterial agents. The antimicrobial evaluation of newly synthesized [1,2,4]triazolo[4,3-a]pyrimidines derivatives shows that some compounds exhibit mild activities against various microbial strains. This suggests their potential utility in developing new antimicrobial agents to combat resistant bacterial infections. Quantum chemistry calculations have further confirmed the mechanism and structure of these products, providing a basis for understanding their antimicrobial efficacy (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-4-12-9-15(23)18-16-19-20-17(21(12)16)25-10-14(22)11-5-7-13(24-2)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWUWEVRAMICIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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